molecular formula C17H13N B3040507 8-methyl-11H-benzo[a]carbazole CAS No. 21064-33-5

8-methyl-11H-benzo[a]carbazole

Cat. No.: B3040507
CAS No.: 21064-33-5
M. Wt: 231.29 g/mol
InChI Key: ZABDXPYMQDDAFD-UHFFFAOYSA-N
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Description

8-Methyl-11H-benzo[a]carbazole is an organic compound with the molecular formula C17H13N. It belongs to the class of carbazoles, which are nitrogen-containing aromatic heterocyclic compounds. This compound is characterized by a fused ring system that includes a pyrrole ring and benzene rings, making it a part of the larger family of polycyclic aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-11H-benzo[a]carbazole can be achieved through various methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, enabling an efficient one-pot synthesis under microwave irradiation .

Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines. This method is robust, proceeds in high yields, and tolerates a series of amines, including neutral, electron-rich, and electron-deficient aromatic amines .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

8-Methyl-11H-benzo[a]carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Research has shown its potential in studying biological processes due to its structural similarity to certain bioactive molecules.

    Medicine: Carbazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: This compound is used in the production of dyes, pigments, and organic semiconductors

Comparison with Similar Compounds

  • 11H-benzo[a]carbazole
  • 1,2-Benzcarbazole
  • 1,2-Benzocarbazole
  • 11-Azachrysofluorene

Comparison: 8-Methyl-11H-benzo[a]carbazole is unique due to the presence of a methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this methyl group can enhance its stability and modify its interaction with other molecules .

Properties

IUPAC Name

8-methyl-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-9-16-15(10-11)14-8-7-12-4-2-3-5-13(12)17(14)18-16/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDXPYMQDDAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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